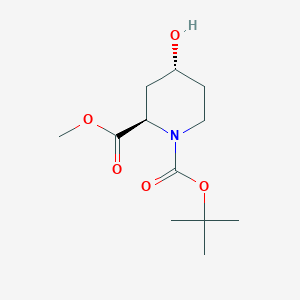

1-tert-butyl 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate

Vue d'ensemble

Description

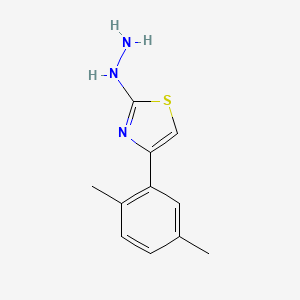

“1-tert-butyl 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C₁₁H₁₉NO₅ . It is also known by other names such as “Methyl (2R,4R)-4-aminopyrrolidine-2-carboxylate, N1-BOC protected”, “(2R,4R)-4-Amino-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)pyrrolidine”, and "cis-4-Amino-D-proline methyl ester, N1-BOC protected" .

Synthesis Analysis

The synthesis of this compound involves the reaction of (2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride with Acetone and water in the presence of Et₃N and DMAP. Then (Boc)₂O is added slowly and the reaction is stirred overnight .Molecular Structure Analysis

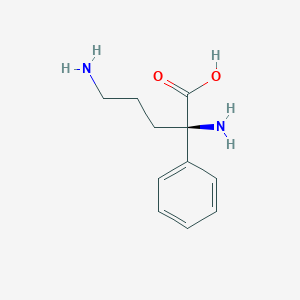

The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The ring has two substituents: a tert-butyl group and a methyl group. The compound also has two carboxylate groups, one of which is hydroxylated .Physical And Chemical Properties Analysis

This compound is a white powder . It has a molecular weight of 244.28 g/mol . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Synthesis of Chemical Intermediates

One significant application involves the synthesis of chemical intermediates for further chemical transformations. For example, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate serves as an important intermediate in the synthesis of novel protein tyrosine kinase inhibitors, highlighting its role in the development of pharmaceuticals aimed at treating various diseases (Chen Xin-zhi). The versatility of related compounds, such as tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives, in stereoselective syntheses further underscores their importance in creating structurally diverse and complex molecules (V. Boev et al., 2015).

Conformational Studies

Research on the conformation of the piperidine ring in derivatives, such as 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine, provides insights into the structural aspects of these compounds. Studies reveal the impact of bulky substituents on the molecular conformation, which can influence the compound's chemical reactivity and interaction with other molecules (M. Cygler et al., 1980).

Organic Synthesis and Drug Development

These compounds are utilized in the organic synthesis of various biologically active molecules. For instance, the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, an intermediate in the production of biologically active compounds like omisertinib (AZD9291), showcases the critical role these intermediates play in the development of new drugs (Bingbing Zhao et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mécanisme D'action

Target of Action

The compound, also known as 1-O-tert-butyl 2-O-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate, is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the antibodies and proteins that it is designed to link.

Mode of Action

The compound acts as a non-cleavable linker in the synthesis of ADCs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . The compound also acts as an alkyl chain-based PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Biochemical Pathways

The compound plays a crucial role in the intracellular ubiquitin-proteasome system, which is exploited by PROTACs to selectively degrade target proteins . The exact biochemical pathways affected by this compound would depend on the specific antibodies and proteins it is designed to link.

Result of Action

The result of the compound’s action is the formation of ADCs or PROTACs that can selectively target and degrade specific proteins within the cell . This can have various molecular and cellular effects depending on the specific target proteins.

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMVWSAJMIKMDY-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001142370 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-hydroxy-1,2-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001142370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

321744-25-6 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-hydroxy-1,2-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321744-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-hydroxy-1,2-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001142370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1639345.png)